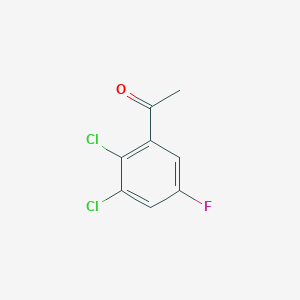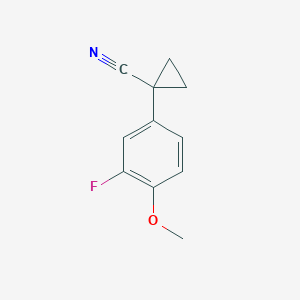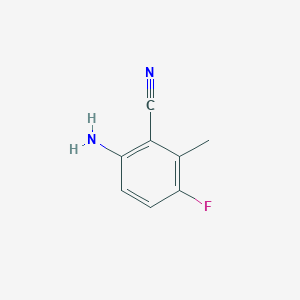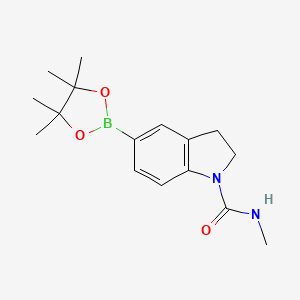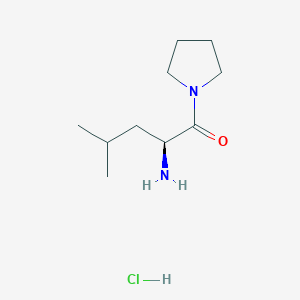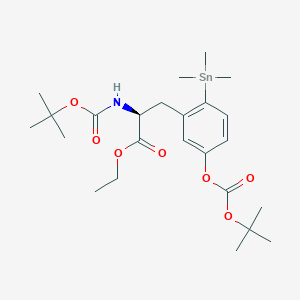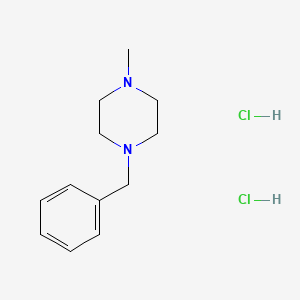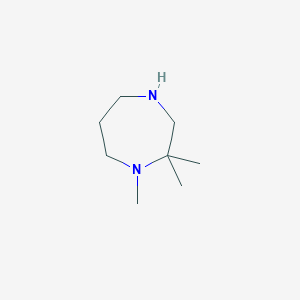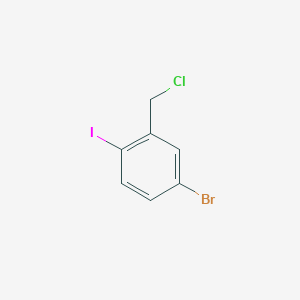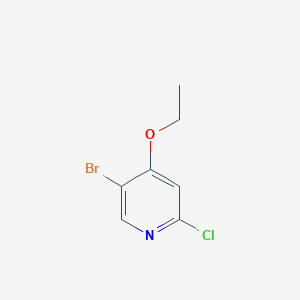
5-Bromo-2-chloro-4-ethoxypyridine
概要
説明
5-Bromo-2-chloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H7BrClNO. It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-4-ethoxypyridine involves multiple steps. The process starts with potassium hydroxide and 18-crown-6 ether in toluene at 120 °C. This is followed by the addition of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and caesium carbonate in 1,4-dioxane and water under an inert atmosphere and reflux conditions. The next step involves lithium hydroxide monohydrate in water and tetrahydrofuran at 60 °C. This is followed by the addition of pyridine and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide at 25 °C. The final step involves the addition of trifluoroacetic acid in dichloromethane at 25 °C .Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-4-ethoxypyridine is 1S/C7H7BrClNO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3 and the InChI key is LQKMQYWWXDYKCI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-chloro-4-ethoxypyridine is 236.5 .科学的研究の応用
Chemical Reactions and Synthesis
5-Bromo-2-chloro-4-ethoxypyridine plays a role in various chemical reactions and synthesis processes. For instance, it has been used in the study of halogen atom migration in halogeno-derivatives of dihydroxypyridine. This includes the formation of compounds like 5-bromo-3-chloro-2,4-dihydroxypyridine through specific chlorination and bromination processes (Hertog & Schogt, 2010). Additionally, 5-Bromo-2-chloro-4-ethoxypyridine is involved in the synthesis of various substituted pyridines and pyrimidines, which have applications in medicinal chemistry (Wu et al., 2022).
Reaction with Amines
In the field of organic chemistry, 5-Bromo-2-chloro-4-ethoxypyridine has been studied for its reactions with amines. For example, it has been shown to react with potassium amide in liquid ammonia, leading to various rearrangements and the formation of different aminated products (Pieterse & Hertog, 2010).
Applications in Pharmacology
In pharmacological research, derivatives of 5-Bromo-2-chloro-4-ethoxypyridine have been utilized. For instance, the compound has been used in the synthesis of Dapagliflozin, a drug used in the treatment of diabetes (Jie Yafei, 2011).
Analytical Chemistry
In the realm of analytical chemistry, 5-Bromo-2-chloro-4-ethoxypyridine has been used in the development of extraction-photometric methods for determining trace amounts of indium in various objects (Ismailov et al., 2020).
Safety And Hazards
将来の方向性
5-Bromo-2-chloro-4-ethoxypyridine is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy . This suggests that the compound could play a significant role in the development of new treatments for diabetes.
特性
IUPAC Name |
5-bromo-2-chloro-4-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMQYWWXDYKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743669 | |
| Record name | 5-Bromo-2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-ethoxypyridine | |
CAS RN |
52311-48-5 | |
| Record name | 5-Bromo-2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)
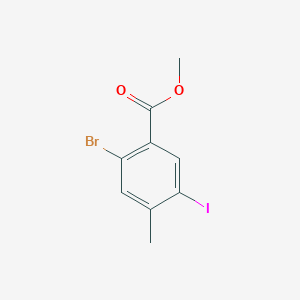

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)
